molecular formula C17H19N5OS B8085306 2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8085306
M. Wt: 341.4 g/mol
InChI Key: XGVXKJKTISMIOW-CYBMUJFWSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 68272143 is a chemical entity with significant scientific interest

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 68272143 involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and yield while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

The compound with CAS number 68272143 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they typically involve specific temperature, pressure, and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

The compound with CAS number 68272143 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of the compound with CAS number 68272143 involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action may vary depending on the specific application and the biological context.

Properties

IUPAC Name

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)N=C(N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)N=C(N3)[C@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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